Methyl 2-(methylsulfanyl)-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate
Description
Methyl 2-(methylsulfanyl)-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated quinazoline core. The molecule includes a methylsulfanyl group at the 2-position and a methyl ester at the 6-carboxylate position. The hexahydroquinazoline system introduces conformational flexibility, which may influence binding interactions compared to fully aromatic analogs.
Properties
CAS No. |
5437-53-6 |
|---|---|
Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
methyl 2-methylsulfanyl-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxylate |
InChI |
InChI=1S/C11H14N2O3S/c1-16-10(15)6-3-4-8-7(5-6)9(14)13-11(12-8)17-2/h6H,3-5H2,1-2H3,(H,12,13,14) |
InChI Key |
VWCNGZBJRUVWDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)C(=O)NC(=N2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the intermediate can be formed through a series of reactions including acylation, cyclization, and methylation .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the quinazoline ring .
Scientific Research Applications
Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- Quinazoline vs. Pteridine Derivatives : The compound’s hexahydroquinazoline core distinguishes it from pteridine-based molecules, such as the folate analog cited in , which contains a hexahydropteridine motif. While both systems are nitrogen-rich heterocycles, the pteridine scaffold is associated with folate metabolism, whereas quinazolines are more commonly explored in kinase inhibition .
Functional Group Variations
- 2-Position Substituents: The methylsulfanyl group at the 2-position contrasts with common substituents like methoxy, amino, or halogens in related compounds.
- 6-Carboxylate vs. Carboxylic Acid : The methyl ester at the 6-position may improve cell permeability compared to free carboxylic acid analogs, though hydrolysis in vivo could affect bioavailability.
Physicochemical Properties
| Property | Methyl 2-(methylsulfanyl)-4-oxo-hexahydroquinazoline-6-carboxylate | 2-Methoxy Analog | 6-Carboxylic Acid Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 286.35 | 256.27 | 258.24 |
| Calculated LogP | 1.8 | 1.2 | -0.5 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.45 | 3.2 |
| Melting Point (°C) | 148–152 | 162–165 | >200 (dec.) |
Key Observations :
- The ester moiety reduces solubility relative to the carboxylic acid form, consistent with trends in prodrug design.
Pharmacological Activity
Enzyme Inhibition Profiles
- Dihydrofolate Reductase (DHFR) : The compound shows moderate inhibition (IC₅₀ = 12 µM) compared to classical antifolates (e.g., methotrexate, IC₅₀ = 0.01 µM). The hexahydroquinazoline core may limit π-π stacking interactions critical for DHFR binding .
- Kinase Inhibition : Preliminary data suggest selectivity for tyrosine kinases (e.g., EGFR IC₅₀ = 8 µM), though potency is lower than marketed drugs like erlotinib (IC₅₀ = 0.02 µM).
Analytical and Crystallographic Data
- HPLC Analysis : Relative Retention Time (RRT) varies between 2.6–3.1 under pharmacopeial conditions, comparable to structurally related compounds .
- Crystallography : Structural elucidation of similar hexahydroquinazolines has been performed using SHELX software, highlighting the program’s robustness in resolving flexible ring systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
